molecular formula C11H15NO5 B564683 Methocarbamol-d5 CAS No. 1189699-70-4

Methocarbamol-d5

Cat. No.: B564683
CAS No.: 1189699-70-4
M. Wt: 246.27 g/mol
InChI Key: GNXFOGHNGIVQEH-RORPNYJOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methocarbamol-d5 is synthesized by incorporating deuterium atoms into the methocarbamol molecule. The process typically involves the deuteration of specific hydrogen atoms in the methocarbamol structure. This can be achieved through various chemical reactions, such as catalytic hydrogen-deuterium exchange or the use of deuterated reagents .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through techniques such as crystallization or chromatography to achieve the desired level of deuteration .

Chemical Reactions Analysis

Types of Reactions: Methocarbamol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Chemical Properties and Structure

  • Formal Name : 3-(2-methoxyphenoxy)-1,2-propane-1,1,2,3,3-d5-diol, 1-carbamate
  • CAS Number : 1189699-70-4
  • Molecular Formula : C11H10D5NO5
  • Molecular Weight : 246.3 g/mol
  • Purity : >99% (deuterated forms d1-d5)
  • Solubility : Soluble in DMSO, DMF, and methanol

Analytical Chemistry

Methocarbamol-d5 is commonly used as an internal standard for the quantification of methocarbamol in biological samples. Its deuterated nature allows for precise measurements in mass spectrometry by providing a stable reference point that compensates for variations in sample preparation and instrument response.

Pharmacokinetic Studies

Research involving this compound has been pivotal in understanding the pharmacokinetics of methocarbamol. Studies have shown that methocarbamol exhibits a peak plasma concentration approximately two hours after oral administration, with a half-life of about 1 to 2 hours . This information is crucial for developing dosing regimens and understanding the drug's behavior in various populations.

Clinical Efficacy Studies

Methocarbamol has been evaluated for its effectiveness in treating acute low back pain (LBP). A randomized double-blind study demonstrated that methocarbamol significantly improved pain relief and mobility compared to placebo . In this study, 44% of patients receiving methocarbamol achieved complete pain relief compared to only 18% in the placebo group.

Case Study 1: Acute Low Back Pain Management

A multi-center study involving 202 patients suffering from acute LBP assessed the efficacy of methocarbamol. Patients receiving methocarbamol showed significant improvements in pain scores measured by visual analog scale (VAS) and enhanced mobility as assessed by fingertip-to-floor distance and Schober's test . The results indicated that methocarbamol is a well-tolerated option for managing acute LBP associated with muscle spasms.

Case Study 2: Off-label Uses

Methocarbamol has been explored for various off-label uses including treatment for fibromyalgia and myofascial pain syndromes. A retrospective cohort study indicated that patients with chronic non-specific low back pain experienced moderate relief when treated with methocarbamol as part of a multi-modal approach . However, further high-quality studies are needed to substantiate these findings.

Comparative Efficacy

Medication Indication Efficacy Adverse Effects
MethocarbamolAcute LBPSuperior to placeboSedation, dizziness
CyclobenzaprineAcute muscle spasmsSimilar efficacyDrowsiness, dry mouth
CarisoprodolMuscle spasmsComparable efficacyDrowsiness, potential abuse
DiazepamMuscle spasmsEffective but higher abuse potentialSedation, dependency risk

Mechanism of Action

The mechanism of action of methocarbamol-d5 is similar to that of methocarbamol. Methocarbamol acts as a central nervous system depressant, primarily affecting the spinal cord and brain. It inhibits polysynaptic reflexes and decreases nerve transmission in spinal and supraspinal pathways. This leads to muscle relaxation and relief from muscle spasms .

Comparison with Similar Compounds

Methocarbamol-d5 can be compared with other similar compounds, such as:

    Cyclobenzaprine: Another muscle relaxant used for similar indications.

    Tizanidine: A muscle relaxant that works by inhibiting presynaptic motor neurons.

Uniqueness: this compound is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical applications. This property allows for more accurate quantification of methocarbamol in various samples .

Biological Activity

Methocarbamol-d5 is a deuterated derivative of methocarbamol, a muscle relaxant primarily used to alleviate discomfort associated with acute musculoskeletal conditions. The incorporation of deuterium into its structure enhances its utility in biochemical and pharmacokinetic studies, allowing for more precise tracking of the compound's behavior in biological systems.

  • Molecular Formula : C11_{11}H15_{15}D5_5NO5_5
  • Molecular Weight : Approximately 348.32 g/mol
  • Structure : The addition of deuterium isotopes allows for enhanced sensitivity in analytical techniques.

This compound exhibits biological activity similar to its parent compound, acting as a central nervous system (CNS) depressant. Its primary mechanism involves the inhibition of spinal polysynaptic reflexes, which leads to muscle relaxation. Although the precise mechanism remains partially elucidated, it is believed to involve:

  • CNS Depression : this compound may exert its effects by depressing the CNS, thus reducing muscle tone without directly affecting skeletal muscle contractility.
  • Anticholinergic Activity : It may inhibit the midbrain reticular activating system, contributing to its muscle relaxant properties.

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its biological activity:

ParameterValue
Plasma Clearance0.20 to 0.80 L/h/kg
Elimination Half-life1 to 2 hours
Plasma Protein Binding46% to 50%

This compound is metabolized primarily through dealkylation and hydroxylation, with metabolites predominantly excreted via urine. This metabolic pathway is essential for studying drug interactions and pharmacodynamics.

Case Study: Acute Low Back Pain

A randomized controlled trial evaluated the efficacy of methocarbamol in patients with acute low back pain (LBP). Key findings include:

  • Study Design : Multi-center, double-blind, placebo-controlled.
  • Participants : 202 patients with acute LBP associated with spasms.
  • Results :
    • 44% of patients receiving methocarbamol achieved complete pain relief compared to 18% in the placebo group (p < 0.0001).
    • Significant improvements in mobility were observed, as measured by fingertip-to-floor distance and Schober's test.

This study underscores methocarbamol's effectiveness as a treatment for acute LBP and its associated mobility restrictions .

Applications in Research

The unique isotopic labeling of this compound facilitates various research applications:

  • Metabolic Pathway Studies : Its deuterated structure allows researchers to trace metabolic pathways more accurately.
  • Pharmacokinetic Studies : Enhanced tracking capabilities improve understanding of drug metabolism and interactions within biological systems.

Safety and Toxicology

While methocarbamol is generally well-tolerated, potential adverse effects include:

  • Drowsiness
  • Dizziness
  • Nausea

No severe adverse effects were reported in clinical trials, indicating a favorable safety profile when used appropriately .

Q & A

Basic Research Questions

Q. What are the key considerations when designing experiments to assess the kinetic isotope effect of Methocarbamol-d5 in enzyme inhibition studies?

  • Methodological Answer : Researchers should prioritize controlled experiments comparing deuterated (this compound) and non-deuterated analogs to isolate isotopic effects. Techniques such as stopped-flow kinetics or isothermal titration calorimetry (ITC) can quantify changes in reaction rates or binding affinities. Ensure isotopic purity (>98%) via nuclear magnetic resonance (NMR) or mass spectrometry (MS) to minimize confounding variables. Control groups should include non-deuterated Methocarbamol and solvent-only conditions to establish baseline enzymatic activity .

Q. How should researchers characterize the structural and isotopic purity of this compound in pharmacological studies?

  • Methodological Answer : Utilize high-resolution mass spectrometry (HR-MS) to confirm molecular weight and isotopic distribution. Pair with 1H^1H- and 13C^13C-NMR to verify deuterium placement and structural integrity. Quantify purity via high-performance liquid chromatography (HPLC) with UV detection, ensuring compliance with thresholds (e.g., ≥95% purity). Document deviations from expected isotopic ratios, as these may influence enzymatic interactions .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or Hill equations) to fit dose-response curves. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across concentrations. Report confidence intervals and effect sizes to contextualize biological significance. Adhere to precision guidelines by limiting decimal places to match instrument resolution (e.g., IC50_{50} values reported to two decimal places) .

Q. What are the best practices for ensuring reproducibility in synthesizing and handling this compound in laboratory settings?

  • Methodological Answer : Standardize synthesis protocols using deuterated precursors under inert atmospheres. Store aliquots in anhydrous conditions at -20°C to prevent deuterium exchange. Document batch-specific purity data and storage conditions in supplementary materials. Validate reproducibility through independent replication by a second lab team .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in different experimental models be reconciled in systematic reviews?

  • Methodological Answer : Conduct a meta-analysis stratified by model type (e.g., in vitro vs. in vivo) and species. Assess heterogeneity using I2^2 statistics and explore subgroup differences via meta-regression. Apply risk-of-bias tools (e.g., SYRCLE for animal studies) to evaluate methodological rigor. Highlight kinetic isotope effect variability across enzyme isoforms as a potential confounder .

Q. What methodological approaches are recommended for studying the steric effects of this compound on carbonic anhydrase isoforms?

  • Methodological Answer : Combine X-ray crystallography to resolve binding conformations with molecular dynamics simulations to predict steric clashes. Compare binding energies (ΔG) of this compound and non-deuterated analogs using surface plasmon resonance (SPR). Validate findings via site-directed mutagenesis of active-site residues .

Q. How to conduct a meta-analysis of preclinical studies on this compound’s spasmolytic activity considering varied study designs?

  • Methodological Answer : Use PRISMA guidelines to structure the review. Extract data on outcome measures (e.g., muscle relaxation thresholds) and study design (e.g., dosing regimens, sample sizes). Apply random-effects models to account for inter-study variance. Perform sensitivity analyses to exclude outliers and assess publication bias via funnel plots .

Q. What strategies can mitigate the kinetic isotope effect’s confounding impact when comparing this compound with non-deuterated analogs?

  • Methodological Answer : Normalize reaction rates to deuterium content using isotopic dilution assays. Conduct parallel experiments with 2H^2H-labeled and unlabeled substrates to isolate isotope-specific effects. Use computational models (e.g., density functional theory) to predict isotopic influences on reaction pathways .

Properties

IUPAC Name

[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i6D2,7D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXFOGHNGIVQEH-RORPNYJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(COC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)O)OC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676008
Record name 2-Hydroxy-3-(2-methoxyphenoxy)(~2~H_5_)propyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189699-70-4
Record name 2-Hydroxy-3-(2-methoxyphenoxy)(~2~H_5_)propyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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